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Compound of Interest

Compound Name: ONO 207

Cat. No.: B160304 Get Quote

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and

Pharmacological Profile of the Astrocyte Modulator ONO-2506 (Arundic Acid)

Introduction
ONO-2506, also known as Arundic Acid, is a novel astrocyte-modulating agent with

demonstrated neuroprotective properties in a variety of preclinical models of neurological

disorders.[1][2][3] Its primary mechanism of action involves the inhibition of S100B synthesis in

activated astrocytes, a key process implicated in the inflammatory cascade and secondary

injury following central nervous system (CNS) insults.[3][4] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical and pharmacological

properties, and key experimental findings related to ONO-2506, intended for researchers,

scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties
ONO-2506 is chemically identified as (2R)-2-Propyloctanoic acid. Its structure and key

physicochemical properties are summarized in the tables below.
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Identifier Value

IUPAC Name (2R)-2-propyloctanoic acid

Synonyms Arundic acid, ONO-2506

CAS Number 185517-21-9

Molecular Formula C₁₁H₂₂O₂

Molecular Weight 186.29 g/mol

SMILES CCC--INVALID-LINK--C(O)=O

InChI Key YCYMCMYLORLIJX-SNVBAGLBSA-N

Property Value

Appearance Colorless to yellow oil

Solubility Soluble in DMSO and ethanol

Storage Temperature -20°C

Pharmacological Properties and Mechanism of
Action
The principal pharmacological effect of ONO-2506 is the inhibition of the synthesis of S100B, a

calcium-binding protein primarily expressed in astrocytes.[3][4] Under pathological conditions

such as ischemic stroke, intracerebral hemorrhage, and neurodegenerative diseases,

astrocytes become activated and overproduce S100B.[3][5] Elevated extracellular S100B can

then act as a damage-associated molecular pattern (DAMP), binding to the Receptor for

Advanced Glycation End products (RAGE) on neurons and other glial cells.[6] This interaction

triggers a downstream signaling cascade involving the activation of Mitogen-Activated Protein

Kinase (MAPK) pathways, including ERK, and the transcription factor Nuclear Factor-kappa B

(NF-κB), leading to a pro-inflammatory response and exacerbating neuronal damage.[2][4]

By inhibiting S100B synthesis, ONO-2506 effectively dampens this detrimental inflammatory

cascade. Furthermore, ONO-2506 has been shown to modulate glutamate transporter
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expression in astrocytes, which may contribute to its neuroprotective effects by enhancing the

clearance of excitotoxic glutamate from the synaptic cleft.[3] There is also evidence to suggest

that ONO-2506 may influence the Akt signaling pathway, a key regulator of cell survival.
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Caption: Signaling pathway of ONO-2506's neuroprotective effects.

Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the

efficacy of ONO-2506 in various preclinical models.

Intracerebral Hemorrhage (ICH) Model in Rats
Objective: To assess the neuroprotective effects of ONO-2506 in a rat model of ICH.[5][7]

Animal Model: Adult male Wistar rats.

ICH Induction: Stereotactic injection of collagenase type IV into the striatum to induce

hemorrhage.
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ONO-2506 Administration: Intracerebroventricular (ICV) injection of ONO-2506 (e.g., 2 µg/µl)

immediately before or after ICH induction.[5]

Assessments:

Neurological Deficits: Evaluated using behavioral tests such as the ladder rung walking

test and grip strength test at various time points post-ICH.[7]

Histological Analysis: Brains are sectioned and stained to assess lesion volume,

astrogliosis (GFAP staining), and microglial activation (Iba1 staining).

Biochemical Analysis: Levels of S100B, pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in

brain tissue and serum are quantified using ELISA.[7]

Ischemic Stroke Model in Rodents
Objective: To determine the effect of ONO-2506 on infarct volume and neurological outcome

following focal cerebral ischemia.

Animal Model: Rats or mice.

Ischemia Induction: Transient or permanent middle cerebral artery occlusion (MCAO) is a

commonly used method.

ONO-2506 Administration: Typically administered intravenously (e.g., 10 mg/kg) at various

time points before or after the ischemic insult.

Assessments:

Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride

(TTC). The unstained (white) area represents the infarct, which is then quantified using

image analysis software.

Neurological Score: Neurological deficits are assessed using a standardized scoring

system (e.g., Bederson's score).

Molecular Analysis: Western blotting or immunohistochemistry can be used to measure

the expression of S100B and other relevant proteins in the peri-infarct region.
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Workflow for a Typical Preclinical Stroke Study
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Caption: Experimental workflow for assessing ONO-2506 in a stroke model.

Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies of

ONO-2506.

Table 1: Effect of ONO-2506 on S100B Levels
Model Species Dose

Administratio

n Route

% Reduction

in S100B
Reference

Intracerebral

Hemorrhage
Rat 2 µg/µl ICV

Significant

reduction in

striatum,

serum, and

CSF

[5]

Ischemic

Stroke

(Clinical)

Human 8 mg/kg/h IV

Lower

increase from

baseline vs.

placebo

[8]

Spinal Cord

Injury
Rat 20 mg/kg IV

Significantly

lower S100B

staining

[2]

Table 2: Effect of ONO-2506 on Infarct/Lesion Volume
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Model Species Dose
Administratio

n Route

% Reduction

in

Infarct/Lesio

n Volume

Reference

Ischemic

Stroke
Rat 10 mg/kg IV

Prevented

delayed

infarct

expansion

[3]

Spinal Cord

Injury
Rat 20 mg/kg IV

Prevented

secondary

expansion of

the lesion

[2]

Table 3: Effect of ONO-2506 on Inflammatory Cytokines
Model Species Dose Cytokine Effect Reference

Intracerebral

Hemorrhage
Rat 2 µg/µl TNF-α

Reduced

levels at 7

days post-

ICH

[7]

Intracerebral

Hemorrhage
Rat 2 µg/µl IL-1β

Reduced

levels at 7

days post-

ICH

[7]

Conclusion
ONO-2506 (Arundic Acid) is a promising neuroprotective agent with a well-defined mechanism

of action centered on the inhibition of S100B synthesis in astrocytes. Preclinical studies have

consistently demonstrated its efficacy in reducing neuronal damage, inflammation, and

improving functional outcomes in various models of CNS injury and disease. The data

presented in this technical guide highlight the therapeutic potential of ONO-2506 and provide a

solid foundation for further research and development in the field of neuroprotection. The

detailed experimental protocols and signaling pathway diagrams offer valuable resources for
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scientists investigating the role of astrocyte modulation in neurological disorders. Further

clinical trials are warranted to fully elucidate the safety and efficacy of ONO-2506 in human

patients.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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